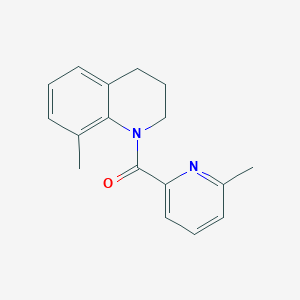
N,N,2,6-tetramethylquinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,2,6-tetramethylquinoline-4-carboxamide, also known as TMQ or Nitroxyl radical, is an organic compound that has been extensively studied in the field of chemistry and biochemistry. It is a stable free radical that has been used in various scientific research applications, including as a spin label for studying protein structure and dynamics, as a catalyst for organic reactions, and as a probe for studying biological systems.
作用機序
The mechanism of action of N,N,2,6-tetramethylquinoline-4-carboxamide is based on its stable free radical nature. As a spin label, N,N,2,6-tetramethylquinoline-4-carboxamide interacts with other parts of the protein through dipolar and exchange interactions, which allows for the measurement of distance and orientation between the spin label and other parts of the protein. As a catalyst, N,N,2,6-tetramethylquinoline-4-carboxamide activates certain reactions by donating or accepting electrons. As a probe, N,N,2,6-tetramethylquinoline-4-carboxamide interacts with biological molecules through redox reactions, which allows for the measurement of the redox state of the molecule.
Biochemical and Physiological Effects:
N,N,2,6-tetramethylquinoline-4-carboxamide has been shown to have antioxidant properties, which makes it useful in studying the redox state of biological molecules. It has also been shown to have anti-inflammatory properties, which makes it useful in studying the mechanism of inflammation. In addition, N,N,2,6-tetramethylquinoline-4-carboxamide has been shown to have neuroprotective properties, which makes it useful in studying the mechanism of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of N,N,2,6-tetramethylquinoline-4-carboxamide is its stable free radical nature, which makes it useful in studying protein structure and dynamics, as well as in catalyzing certain reactions. Another advantage is its antioxidant and anti-inflammatory properties, which makes it useful in studying the mechanism of inflammation and neurodegenerative diseases. However, one of the limitations of N,N,2,6-tetramethylquinoline-4-carboxamide is its toxicity, which can limit its use in certain experiments. In addition, N,N,2,6-tetramethylquinoline-4-carboxamide can be difficult to synthesize and purify, which can limit its availability.
将来の方向性
There are several future directions for the study of N,N,2,6-tetramethylquinoline-4-carboxamide. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the development of new applications for N,N,2,6-tetramethylquinoline-4-carboxamide, such as in the study of other biological processes or in the development of new drugs. Finally, the study of the toxicity of N,N,2,6-tetramethylquinoline-4-carboxamide and its effects on biological systems is an important direction for future research.
合成法
The synthesis of N,N,2,6-tetramethylquinoline-4-carboxamide involves the reaction of 2,6-dimethylphenol with phosgene to form 2,6-dimethylphenyl chloroformate, which is then reacted with 2,6-dimethylquinoline to form N,N,2,6-tetramethylquinoline-4-carboxylic acid. The acid is then converted to the amide using thionyl chloride and ammonia. The final product is obtained by recrystallization from a suitable solvent.
科学的研究の応用
N,N,2,6-tetramethylquinoline-4-carboxamide has been widely used in scientific research due to its stable free radical nature. It has been used as a spin label for studying protein structure and dynamics, as a catalyst for organic reactions, and as a probe for studying biological systems. In protein structure and dynamics studies, N,N,2,6-tetramethylquinoline-4-carboxamide is attached to specific amino acid residues in the protein, which allows for the measurement of distance and orientation between the spin label and other parts of the protein. This information can be used to determine the protein's structure and dynamics. In organic reactions, N,N,2,6-tetramethylquinoline-4-carboxamide has been used as a catalyst due to its ability to activate certain reactions. In biological systems, N,N,2,6-tetramethylquinoline-4-carboxamide has been used as a probe to study the redox state of biological molecules, such as proteins and lipids.
特性
IUPAC Name |
N,N,2,6-tetramethylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-9-5-6-13-11(7-9)12(8-10(2)15-13)14(17)16(3)4/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWHTTYISMPFAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-[(3-Hydroxypiperidin-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7509775.png)
![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl(oxolan-2-yl)methanone](/img/structure/B7509778.png)
![N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B7509786.png)
![N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7509811.png)







![N-[2-methyl-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]propanamide](/img/structure/B7509857.png)